molecular formula C20H27NO4 B4022929 2,6-dibutoxy-N-(2-furylmethyl)benzamide

2,6-dibutoxy-N-(2-furylmethyl)benzamide

Cat. No. B4022929
M. Wt: 345.4 g/mol
InChI Key: HJGIXPIDILDOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dibutoxy-N-(2-furylmethyl)benzamide, also known as DBFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. DBFB belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

2,6-dibutoxy-N-(2-furylmethyl)benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by 2,6-dibutoxy-N-(2-furylmethyl)benzamide leads to the activation of tumor suppressor genes, resulting in the inhibition of cancer cell growth. 2,6-dibutoxy-N-(2-furylmethyl)benzamide has also been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE by 2,6-dibutoxy-N-(2-furylmethyl)benzamide leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
2,6-dibutoxy-N-(2-furylmethyl)benzamide has been reported to have several biochemical and physiological effects in the body. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 2,6-dibutoxy-N-(2-furylmethyl)benzamide has also been reported to inhibit the migration and invasion of cancer cells, which is beneficial in preventing the spread of cancer to other parts of the body. In addition, 2,6-dibutoxy-N-(2-furylmethyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2,6-dibutoxy-N-(2-furylmethyl)benzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2,6-dibutoxy-N-(2-furylmethyl)benzamide also has a high degree of selectivity and specificity towards its target enzymes and proteins, making it a useful tool for studying their functions. However, one limitation of using 2,6-dibutoxy-N-(2-furylmethyl)benzamide in laboratory experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

The potential therapeutic benefits of 2,6-dibutoxy-N-(2-furylmethyl)benzamide have sparked interest in further research to explore its applications in various fields of science. Some of the future directions for research on 2,6-dibutoxy-N-(2-furylmethyl)benzamide include:
1. Developing more potent derivatives of 2,6-dibutoxy-N-(2-furylmethyl)benzamide with improved solubility and bioavailability.
2. Studying the effects of 2,6-dibutoxy-N-(2-furylmethyl)benzamide on other enzymes and proteins involved in cancer and neurodegenerative disorders.
3. Investigating the potential of 2,6-dibutoxy-N-(2-furylmethyl)benzamide as a combination therapy with other drugs for the treatment of cancer and neurodegenerative disorders.
4. Studying the effects of 2,6-dibutoxy-N-(2-furylmethyl)benzamide on other biological processes, such as inflammation and oxidative stress.
5. Developing new methods for the delivery of 2,6-dibutoxy-N-(2-furylmethyl)benzamide to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2,6-dibutoxy-N-(2-furylmethyl)benzamide is a promising compound that has shown potential therapeutic benefits in various fields of science. Its ability to inhibit the activity of specific enzymes and proteins in the body makes it a useful tool for studying their functions and developing new therapies. Further research is needed to explore the full potential of 2,6-dibutoxy-N-(2-furylmethyl)benzamide and develop more potent derivatives with improved solubility and bioavailability.

Scientific Research Applications

2,6-dibutoxy-N-(2-furylmethyl)benzamide has been extensively studied for its potential therapeutic benefits in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. Several studies have reported the ability of 2,6-dibutoxy-N-(2-furylmethyl)benzamide to act as a potent inhibitor of cancer cell growth, making it a potential candidate for cancer treatment. 2,6-dibutoxy-N-(2-furylmethyl)benzamide has also shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2,6-dibutoxy-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-3-5-12-24-17-10-7-11-18(25-13-6-4-2)19(17)20(22)21-15-16-9-8-14-23-16/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGIXPIDILDOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC=C1)OCCCC)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dibutoxy-N-(furan-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dibutoxy-N-(2-furylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-dibutoxy-N-(2-furylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,6-dibutoxy-N-(2-furylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,6-dibutoxy-N-(2-furylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,6-dibutoxy-N-(2-furylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-dibutoxy-N-(2-furylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.